molecular formula C5H9N5O3S B12947319 1-Methyl-4-ureido-1H-imidazole-5-sulfonamide CAS No. 6339-58-8

1-Methyl-4-ureido-1H-imidazole-5-sulfonamide

Cat. No.: B12947319
CAS No.: 6339-58-8
M. Wt: 219.22 g/mol
InChI Key: FJFUYLNDEBQFLZ-UHFFFAOYSA-N
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Description

1-Methyl-4-ureido-1H-imidazole-5-sulfonamide is a heterocyclic compound that contains an imidazole ring substituted with a methyl group, a ureido group, and a sulfonamide group. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-ureido-1H-imidazole-5-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amido-nitrile with a sulfonamide derivative in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-ureido-1H-imidazole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-4-ureido-1H-imidazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-ureido-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-ureido-1H-imidazole-5-sulfonamide is unique due to the presence of all three functional groups (methyl, ureido, and sulfonamide), which contribute to its diverse chemical reactivity and broad range of biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

6339-58-8

Molecular Formula

C5H9N5O3S

Molecular Weight

219.22 g/mol

IUPAC Name

(1-methyl-5-sulfamoylimidazol-4-yl)urea

InChI

InChI=1S/C5H9N5O3S/c1-10-2-8-3(9-5(6)11)4(10)14(7,12)13/h2H,1H3,(H3,6,9,11)(H2,7,12,13)

InChI Key

FJFUYLNDEBQFLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)N)NC(=O)N

Origin of Product

United States

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